

Technical Profile: 6-Nitroquinoline 1-Oxide

Solubility & Characterization

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Compound of Interest

Compound Name: 6-Nitroquinoline 1-oxide

CAS No.: 13675-92-8

Cat. No.: B1194786

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Part 1: Executive Summary & Technical Context

6-Nitroquinoline 1-oxide (6-NQO) is a critical heterocyclic intermediate, distinct from its more widely studied isomer, 4-nitroquinoline 1-oxide (4-NQO). While 4-NQO is a potent carcinogen used as a positive control in mutagenicity assays, 6-NQO serves primarily as a mechanistic probe in structure-activity relationship (SAR) studies and as a precursor for functionalized quinoline derivatives.

The N-oxide moiety introduces significant polarity to the quinoline scaffold, altering its solubility profile compared to the parent 6-nitroquinoline. This guide addresses the scarcity of direct quantitative solubility data in public databases by synthesizing experimental evidence from synthetic protocols, extraction methodologies, and spectroscopic studies.

Key Technical Insight: Unlike the parent quinoline, which is soluble in non-polar organic ethers, 6-NQO exhibits a "push-pull" electronic structure (nitro group withdrawing, N-oxide donating) that necessitates polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions, while retaining solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate) for purification.

Part 2: Physicochemical Properties & Solubility Data

The following data is aggregated from experimental synthesis protocols and chromatographic characterization methods.

Table 1: Physicochemical Profile

Property	Data	Confidence Level	Source Context
CAS Number	14091-03-3	High	Chemical Abstracts Service
Molecular Formula	C ₉ H ₆ N ₂ O ₃	High	Stoichiometric calculation
Molecular Weight	190.16 g/mol	High	Standard atomic weights
Appearance	Yellow to Pale Brown Solid	High	Synthesis observation [1]
LogP (Predicted)	~1.2 - 1.5	Medium	Inferred from 4-NQO analog

Table 2: Solubility Matrix

Data derived from reaction solvents and extraction protocols.

Solvent Class	Specific Solvent	Solubility Status	Application
Polar Aprotic	DMSO (Dimethyl sulfoxide)	High (> 20 mg/mL)	Recommended for Biological Assays & NMR
Polar Aprotic	DMF (Dimethylformamide)	High	Synthetic reactions, stock solutions
Polar Aprotic	Acetonitrile (MeCN)	Moderate-High	Reaction solvent (e.g., with BF ₃ ·OEt ₂) [2]
Chlorinated	DCM (Dichloromethane)	Moderate	Extraction, Chromatography eluent
Esters	Ethyl Acetate	Moderate	Flash chromatography (often mixed with Hexane)
Alcohols	Methanol	Moderate	Reaction solvent (e.g., with KCN) [3]
Aqueous	Water (pH 7.0)	Low / Sparingly Soluble	Precipitation medium; aqueous workup
Non-Polar	Hexane / Pentane	Insoluble	Used to precipitate product or as wash

Solubility Logic & Causality

- The N-Oxide Effect: The N⁺-O⁻ dipole increases water solubility relative to 6-nitroquinoline, but the hydrophobic aromatic core and the nitro group keep the compound from being freely water-soluble.
- Protocol Implication: In synthetic workups, the reaction mixture is often diluted with water to precipitate the N-oxide or extracted with DCM/Ethyl Acetate. This confirms that the partition coefficient favors the organic phase, but the compound is polar enough to require polar organic solvents for elution on silica gel.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

For biological testing or high-concentration storage.

- Weighing: Accurately weigh 10 mg of **6-Nitroquinoline 1-oxide** into a sterile glass vial.
 - Precaution: Use an amber vial. N-oxides are photolabile and can deoxygenate back to the parent quinoline upon prolonged light exposure.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
- Dissolution: Vortex for 30 seconds. Sonication (40 kHz) for 2 minutes may be required if the solid is compacted.
- Verification: Visual inspection should show a clear, yellow solution with no particulates.
- Storage: Store at -20°C. Stability is approximately 6 months if protected from moisture and light.

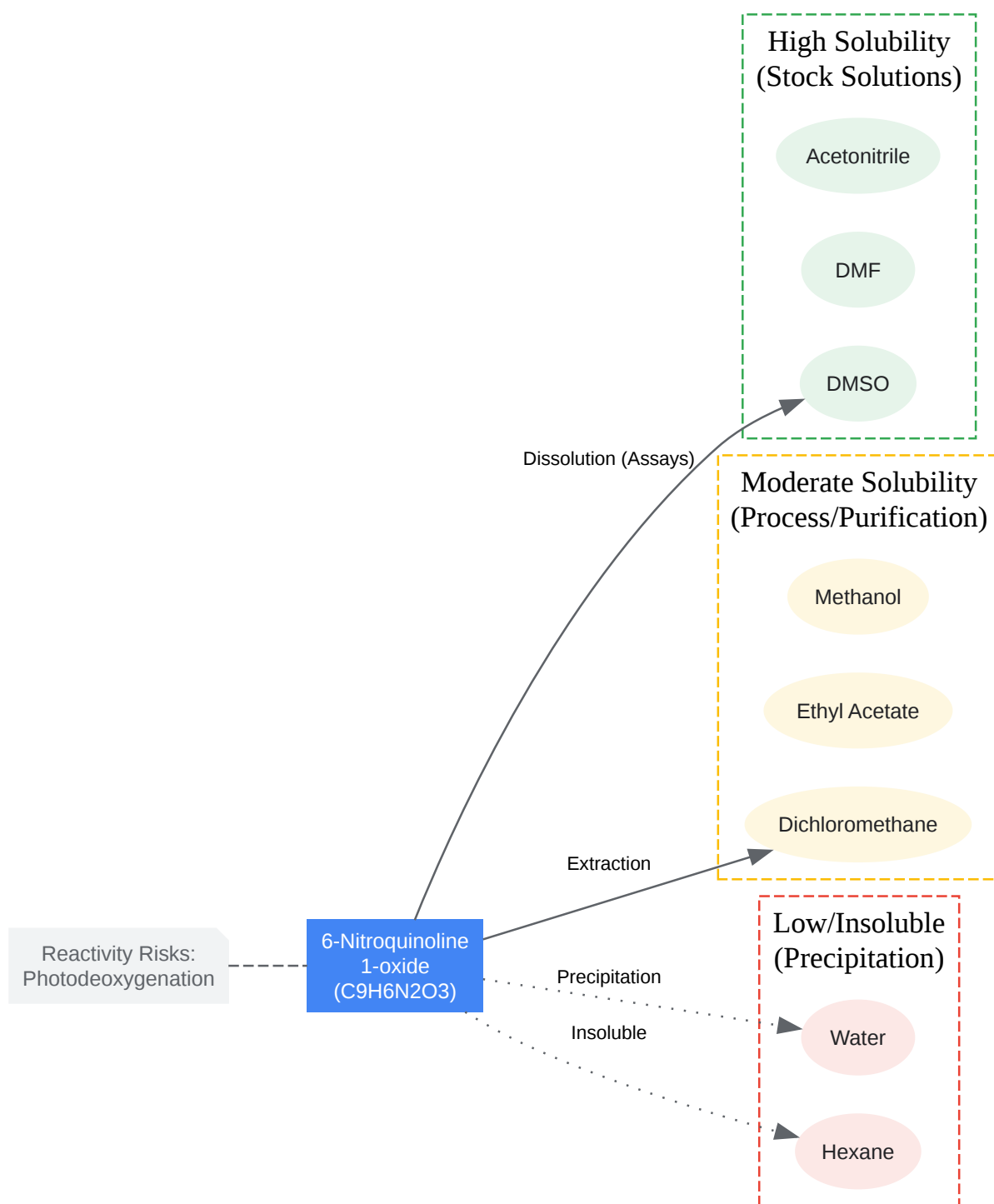
Protocol B: Purification via Flash Chromatography

Based on solubility differentials in EtOAc/Hexane.

- Stationary Phase: Silica Gel 60 (230-400 mesh).
- Mobile Phase Optimization:
 - Start: 100% Dichloromethane (DCM).
 - Gradient: Gradually increase Methanol (MeOH) concentration from 0% to 5%.
 - Alternative System: Ethyl Acetate (EtOAc) / Hexane. 6-NQO typically elutes at 50-80% EtOAc due to its polarity.
- Loading: Dissolve crude residue in a minimum volume of DCM. Load onto the column.
- Elution: Collect fractions. 6-NQO is UV-active (detectable at 254 nm).

Part 4: Visualization of Solubility & Reactivity

The following diagram illustrates the solubility logic and the chemical reactivity pathways that dictate solvent choice.



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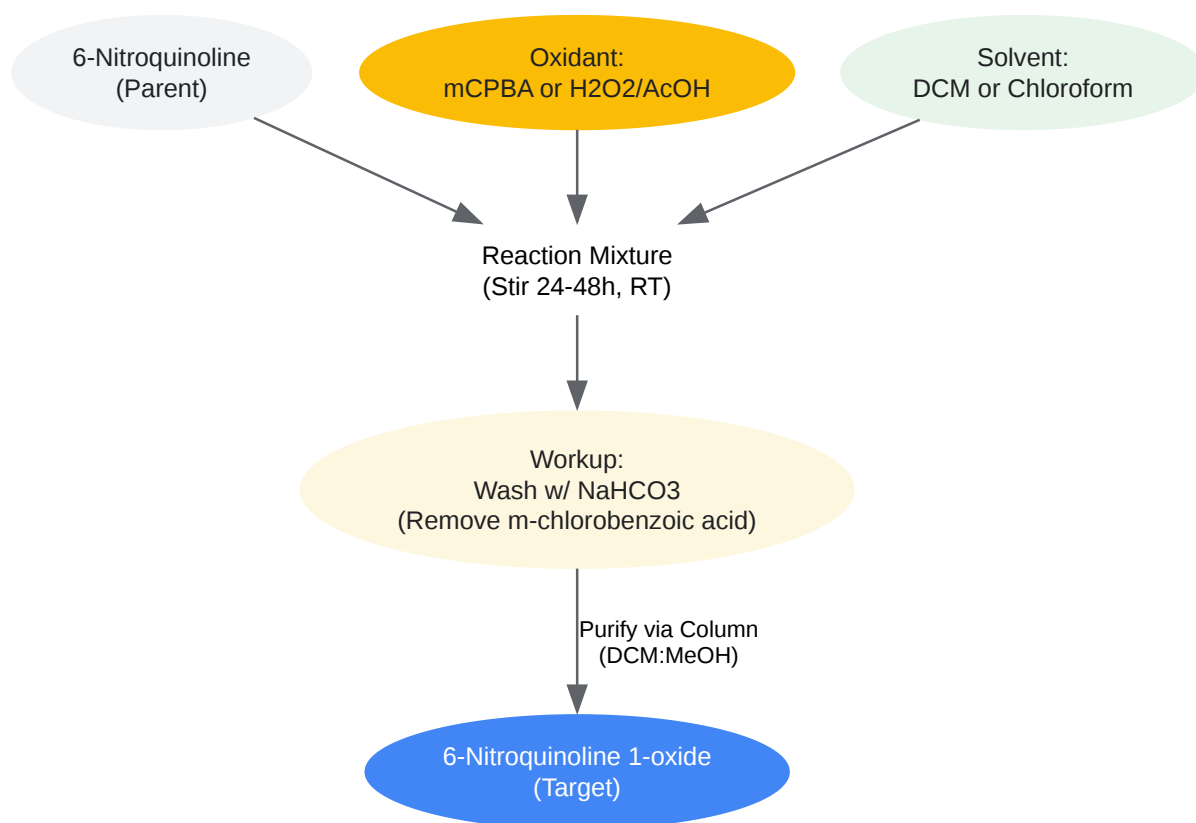
Figure 1: Solubility profile and solvent compatibility map for **6-Nitroquinoline 1-oxide**.

Part 5: Synthesis & Characterization Workflow

To validate the identity of 6-NQO, researchers must differentiate it from the 6-nitroquinoline parent. The N-oxide group introduces specific spectral shifts.

Synthesis Pathway (Oxidation)

The standard synthesis involves the oxidation of 6-nitroquinoline using meta-chloroperoxybenzoic acid (mCPBA) in chloroform or DCM.



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Figure 2: Synthetic pathway for the generation of **6-Nitroquinoline 1-oxide**.

Characterization Checkpoints (Self-Validating)

- TLC (Thin Layer Chromatography):
 - System: 5% Methanol in DCM.
 - Observation: The N-oxide (Product) will have a lower R_f value (more polar) than the starting 6-nitroquinoline.
- NMR Spectroscopy (¹H-NMR in DMSO-d₆):
 - The protons adjacent to the nitrogen (H-2 and H-8) will show a distinct downfield shift compared to the parent quinoline due to the deshielding effect of the N-oxide oxygen.

References

- Synthesis and Characterization: ChemicalBook. (n.d.). **6-Nitroquinoline 1-oxide** Synthesis and Product Description. [Link](#)
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- Analogous Solubility Data (4-NQO): National Toxicology Program (NTP). (1992).[1] "4-Nitroquinoline-1-oxide Physical Properties." CAMEO Chemicals. (Used for comparative polarity assessment). [Link](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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